molecular formula C46H53ClFN9O7 B12365025 2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide

2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide

Cat. No.: B12365025
M. Wt: 898.4 g/mol
InChI Key: ZOGOEUHUEFKKTD-UHFFFAOYSA-N
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Description

The compound 2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide is a complex organic molecule with potential applications in various fields of scientific research. Its structure includes multiple functional groups, such as piperidine, quinoline, and pyrimidine, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Chloro Groups: Halogenation reactions are used to introduce the fluoro and chloro groups into the molecule.

    Coupling Reactions: The various rings and functional groups are connected through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final steps involve the assembly of the complete molecule, often requiring careful control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to modify the compound’s properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the pathways it targets.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and the specific arrangement of its molecular structure

Properties

Molecular Formula

C46H53ClFN9O7

Molecular Weight

898.4 g/mol

IUPAC Name

2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide

InChI

InChI=1S/C46H53ClFN9O7/c1-25(2)57-36-7-4-28(18-27(36)19-38(45(57)62)63-24-40(59)49-3)51-42-35(47)22-50-46(53-42)55-16-12-30(13-17-55)64-31-20-29(21-31)54-14-10-26(11-15-54)32-5-6-33-34(41(32)48)23-56(44(33)61)37-8-9-39(58)52-43(37)60/h4-7,18-19,22,25-26,29-31,37H,8-17,20-21,23-24H2,1-3H3,(H,49,59)(H,50,51,53)(H,52,58,60)

InChI Key

ZOGOEUHUEFKKTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC3=NC(=NC=C3Cl)N4CCC(CC4)OC5CC(C5)N6CCC(CC6)C7=C(C8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O)F)C=C(C1=O)OCC(=O)NC

Origin of Product

United States

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